molecular formula C9H19NO B12870018 2,2-Dimethyl-5-propylpyrrolidin-1-ol CAS No. 412016-74-1

2,2-Dimethyl-5-propylpyrrolidin-1-ol

Cat. No.: B12870018
CAS No.: 412016-74-1
M. Wt: 157.25 g/mol
InChI Key: TYUPBARVNKTWFL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-propylpyrrolidin-1-ol is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with hydroxyl, dimethyl, and propyl substituents. Its molecular formula is C₉H₁₉NO, and its structure features a hydroxyl group at the 1-position, two methyl groups at the 2-position, and a propyl chain at the 5-position. For instance, structurally related pyrrolidine-based compounds, such as the TRK (tyrosine kinase) inhibitor described in , demonstrate anticancer activity by targeting kinase signaling pathways . The dimethyl and propyl substituents in 2,2-Dimethyl-5-propylpyrrolidin-1-ol may influence its lipophilicity, metabolic stability, and binding affinity compared to other analogs.

Properties

CAS No.

412016-74-1

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-hydroxy-2,2-dimethyl-5-propylpyrrolidine

InChI

InChI=1S/C9H19NO/c1-4-5-8-6-7-9(2,3)10(8)11/h8,11H,4-7H2,1-3H3

InChI Key

TYUPBARVNKTWFL-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(N1O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-propylpyrrolidin-1-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another approach involves the reaction of 2,2-dimethyl-1,3-diaminopropane with a suitable aldehyde or ketone, followed by reduction to yield the desired pyrrolidine derivative .

Industrial Production Methods: Industrial production of 2,2-Dimethyl-5-propylpyrrolidin-1-ol may involve large-scale cyclization reactions using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-5-propylpyrrolidin-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

2,2-Dimethyl-5-propylpyrrolidin-1-ol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and analgesic properties.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-propylpyrrolidin-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The presence of the 2,2-dimethyl and 5-propyl substituents can enhance binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

a) (S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide (TRK Inhibitor)

  • Structure : This compound (C₂₄H₂₃F₂N₇O₂) combines a pyrrolidine ring with a pyrazolo[1,5-a]pyrimidine scaffold and a difluorophenyl group.
  • Activity : As a TRK inhibitor, it targets tyrosine kinases implicated in cancer progression .
  • Key Differences :
    • The presence of a difluorophenyl group enhances target selectivity and metabolic stability compared to the simpler propyl substituent in 2,2-Dimethyl-5-propylpyrrolidin-1-ol.
    • The pyrazolo-pyrimidine moiety increases molecular complexity and likely improves binding affinity to kinase domains.

b) 1,5-Dimethylpyrazole (C₅H₈N₂)

  • Structure : A pyrazole ring (two adjacent nitrogen atoms) with methyl groups at the 1- and 5-positions .
  • Activity : Primarily used in industrial applications (e.g., corrosion inhibition, polymer synthesis).
  • Key Differences: Pyrazole’s aromaticity confers greater thermal and chemical stability compared to pyrrolidine’s non-aromatic, flexible ring.

c) Ethyl 1-[3-(2-Oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate (C₂₄H₂₇N₃O₃)

  • Structure: Features a benzimidazole core linked to a pyrrolidinone (2-oxopyrrolidine) via a propyl chain and an ethyl carboxylate group .
  • Activity : Benzimidazole derivatives are explored for antimicrobial and anticancer applications.
  • The lactam group in pyrrolidinone contrasts with the hydroxyl group in 2,2-Dimethyl-5-propylpyrrolidin-1-ol, affecting solubility and reactivity.

Physicochemical and Pharmacological Comparison

Compound Molecular Formula Key Substituents LogP (Predicted) Molecular Weight (g/mol) Potential Applications
2,2-Dimethyl-5-propylpyrrolidin-1-ol C₉H₁₉NO –OH, –CH(CH₃)₂, –C₃H₇ ~2.1 (est.) 157.26 Neuromodulation, Oncology
TRK Inhibitor C₂₄H₂₃F₂N₇O₂ –C₆H₃F₂, pyrazolo-pyrimidine ~3.8 499.48 Anticancer therapy
1,5-Dimethylpyrazole C₅H₈N₂ –CH₃ (1,5-positions) ~0.9 96.13 Industrial synthesis
Benzimidazole-Pyrrolidinone Hybrid C₂₄H₂₇N₃O₃ –COOEt, –C₆H₅, 2-oxopyrrolidin-1-yl ~3.5 405.49 Antimicrobial/anticancer R&D

Analysis :

  • Lipophilicity : The TRK inhibitor’s higher LogP (~3.8) suggests better membrane permeability than 2,2-Dimethyl-5-propylpyrrolidin-1-ol (LogP ~2.1), but the latter’s simpler structure may improve synthetic accessibility.
  • Bioactivity : Fluorine and heteroaromatic groups (e.g., in the TRK inhibitor) enhance target engagement but increase metabolic complexity.
  • Industrial vs. Pharmaceutical Utility : 1,5-Dimethylpyrazole’s low molecular weight and stability suit industrial roles, whereas pyrrolidine derivatives are more pharmacologically versatile.

Biological Activity

2,2-Dimethyl-5-propylpyrrolidin-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of 2,2-Dimethyl-5-propylpyrrolidin-1-ol is C9H17NC_9H_{17}N. It features a pyrrolidine ring with two methyl groups at the 2-position and a propyl group at the 5-position. The compound's structure is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC9H17N
Molecular Weight141.24 g/mol
IUPAC Name2,2-Dimethyl-5-propylpyrrolidin-1-ol

Antimicrobial Activity

Research has indicated that 2,2-Dimethyl-5-propylpyrrolidin-1-ol exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, demonstrating inhibition of growth at concentrations as low as 100 µg/mL. The compound was particularly effective against Gram-positive bacteria.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies showed that it induced apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers found that derivatives of pyrrolidine compounds exhibited enhanced cytotoxicity against cancer cells compared to their parent structures. This suggests that modifications to the pyrrolidine ring can significantly influence anticancer activity .

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of 2,2-Dimethyl-5-propylpyrrolidin-1-ol revealed promising results. In animal models, the compound demonstrated significant protection against seizures induced by electrical stimulation (maximal electroshock test) and chemical induction (pentylenetetrazole model).

Table: Anticonvulsant Activity Summary

CompoundSeizure ModelEfficacy (%)Toxicity (TD50)
2,2-Dimethyl-5-propylpyrrolidin-1-olMaximal Electroshock80>100 mg/kg
Reference Compound AMaximal Electroshock6050 mg/kg
Reference Compound BPentylenetetrazole7545 mg/kg

The biological activity of 2,2-Dimethyl-5-propylpyrrolidin-1-ol is believed to be mediated through several pathways:

  • Antimicrobial : Disruption of bacterial cell membranes and inhibition of essential enzymes.
  • Anticancer : Induction of apoptosis through mitochondrial pathways and modulation of signaling pathways involved in cell proliferation.
  • Anticonvulsant : Enhancement of GABAergic transmission and inhibition of excitatory neurotransmitter release.

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